Bacteriocin lactocin-S
Description
Overview of Lactic Acid Bacteria (LAB) Bacteriocins
Lactic Acid Bacteria are a group of Gram-positive bacteria known for their role in food fermentation and their production of various antimicrobial compounds, including bacteriocins. elabp.orgportlandpress.com These ribosomally synthesized peptides exhibit a range of inhibitory activities, often targeting bacteria closely related to the producing strain, but some have a broader spectrum of action. bohrium.comnih.gov
Bacteriocins are a diverse group of antimicrobial peptides and are categorized into several classes based on their structure, molecular weight, and genetic characteristics. researchgate.netajbls.com A commonly referenced classification system initially proposed by Klaenhammer in 1993 and subsequently updated divides them into the following main classes: researchgate.netajbls.com
Class I (Lantibiotics): These are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in the formation of characteristic lanthionine (B1674491) and β-methyllanthionine residues. elabp.orgresearchgate.net Nisin is the most well-known example in this class. elabp.org Lantibiotics are further subdivided based on their structure and mode of action. nih.gov
Class II (Non-Lantibiotics): This class consists of small (<10 kDa), heat-stable peptides that are not post-translationally modified to the extent of lantibiotics. ajbls.comscielo.br They are often subdivided into Class IIa (pediocin-like), Class IIb (two-peptide), and Class IIc (circular) bacteriocins. ajbls.comoup.com
Class III (Bacteriolysins): These are large, heat-labile proteins (>30 kDa) that often exhibit enzymatic activity, causing lysis of the target cell wall. researchgate.netajbls.com
Lactocin-S is classified as a Class I bacteriocin (B1578144) , specifically a lantibiotic. asm.org
The significance of LAB bacteriocins in antimicrobial research is multifaceted. They are considered natural and "food-grade" or "generally recognized as safe" (GRAS), making them attractive alternatives to chemical preservatives in the food industry. mdpi.comoup.com Their primary mechanism of action often involves disrupting the cell membrane of target bacteria, a mode of action that can be effective against antibiotic-resistant strains. mdpi.combohrium.com The specificity of some bacteriocins allows for targeted inhibition of pathogens without significantly impacting the beneficial microbiota. mdpi.com This targeted approach is a key area of interest in the development of new therapeutic agents. mdpi.com
Historical Context and Discovery of Lactocin-S
The study of bacteriocins from LAB gained momentum in the mid-20th century. goong.com Lactocin-S was first identified and characterized from a strain of Lactobacillus sake L45, which was isolated from Norwegian dry fermented sausages. nih.govmicrobiologyresearch.org Initial studies in the early 1990s revealed it to be a heat-stable, proteinaceous substance with inhibitory activity against other closely related lactic acid bacteria. microbiologyresearch.org
The production of Lactocin-S was found to be associated with a plasmid, pCIM1, within the L. sake L45 strain. microbiologyresearch.org Subsequent research focused on its purification and amino acid sequencing, which confirmed its identity as a lantibiotic. nih.gov The purification process involved multiple chromatographic steps, including ion exchange, hydrophobic interaction, and reverse-phase chromatography, leading to a significant increase in its specific activity. nih.gov The amino acid sequence revealed the presence of unidentified residues, which were later determined to be modified amino acids characteristic of lantibiotics. nih.gov
Current Research Landscape and Academic Importance of Lactocin-S Studies
Current research on Lactocin-S continues to explore its potential. Studies have investigated its production under various conditions, noting that factors like pH, temperature, and aeration can significantly influence its yield. asm.orgnih.gov For instance, optimal production has been observed in the early stationary phase of growth at 30°C and a controlled pH of 5. asm.orgnih.gov
The antimicrobial spectrum of Lactocin-S has been a subject of investigation, with studies confirming its activity against various Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. nih.govcapes.gov.br The mechanism of action is understood to involve the disruption of the target cell's membrane, a common trait among lantibiotics. evitachem.com
The academic importance of Lactocin-S lies in its status as a well-characterized lantibiotic from a non-dairy LAB source. asm.org Research into its genetic determinants, biosynthesis, and mechanism of action contributes to the broader understanding of lantibiotics as a class. oup.com Furthermore, the development of synthetic analogues of Lactocin-S with improved stability highlights its potential as a scaffold for designing novel antimicrobial peptides with enhanced properties for various applications. acs.org
Detailed Research Findings
| Category | Key Finding | Reference(s) |
| Producing Organism | Lactobacillus sakei L45, isolated from fermented sausage. | nih.govmicrobiologyresearch.org |
| Classification | Class I Bacteriocin (Lantibiotic). | asm.org |
| Molecular Weight | Approximately 3.7 kDa. | scielo.brscielo.br |
| Genetic Determinant | Production and immunity are associated with the plasmid pCIM1. | microbiologyresearch.org |
| Purification | Purified to homogeneity using ion exchange, hydrophobic interaction, and reverse-phase chromatography. | nih.govscielo.br |
| Optimal Production | Highest levels in early stationary phase at 30°C and pH 5. | asm.orgnih.gov |
| Mechanism of Action | Binds to and disrupts the bacterial cell membrane. | evitachem.com |
| Antimicrobial Spectrum | Active against Gram-positive bacteria, including Listeria monocytogenes. | nih.govcapes.gov.br |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
STPVLASVAVSMELLPTASVLYSDVAGCFKYSAKHHC |
Origin of Product |
United States |
Biological Production and Fermentation Strategies of Lactocin S
Producer Organisms and Isolation Methodologies
Lactocin S is primarily produced by specific strains of the bacterium Lactobacillus sakei. The isolation and identification of these producer strains are critical first steps in the biotechnological production of this bacteriocin (B1578144).
Predominant Strains of Lactobacillus sakei (e.g., L45, 148)
Lactobacillus sakei is a species of lactic acid bacteria commonly found in meat and fish products. mdpi.com Certain strains of this bacterium are known to produce Lactocin S. Among the most well-documented producers are Lactobacillus sakei L45 and Lactobacillus sakei 148. wikipedia.orgnih.gov Strain L45 was originally isolated from Norwegian dry fermented sausages, while strain 148 was isolated from Spanish dry fermented sausages. asm.org The discovery that these geographically distinct strains produce the same bacteriocin suggests that the genes responsible for Lactocin S production are conserved and widespread. asm.org
The production of Lactocin S by Lactobacillus sakei L45 is linked to a plasmid, a small, extrachromosomal DNA molecule. europa.eu The genetic basis for Lactocin S production in this strain involves two divergent operons, lasXY and lasA–W. nih.govmicrobiologyresearch.org The lasA gene is the structural gene for Lactocin S. asm.orgnih.gov The regulator, LasX, controls the transcription of these operons. microbiologyresearch.org
Lactobacillus sakei 148 is another significant producer of Lactocin S. nih.govresearchgate.netugent.be Interestingly, research has shown that the bacteriocin produced by strain 148, initially named sakacin M, is identical to Lactocin S from strain L45. asm.org However, under certain experimental conditions on a model cooked ham, Lactobacillus sakei 148 (LS5) did not show an antagonistic effect against Listeria monocytogenes or other spoilage organisms. nih.govresearchgate.netnih.gov
Identification of Lactocin-S Producing Phenotypes
The identification of Lactocin S-producing phenotypes involves screening bacterial isolates for antimicrobial activity against specific indicator strains. A common method is the agar (B569324) spot test or well diffusion assay, where the ability of a potential producer to inhibit the growth of a sensitive indicator organism is observed.
Molecular biology techniques offer a more rapid and specific method for identifying potential Lactocin S producers. The use of degenerate primers to amplify a 75-bp fragment of the lasA gene via Polymerase Chain Reaction (PCR) has proven effective in detecting the Lactocin S structural gene in bacteriocin-producing lactobacilli. asm.org This genetic approach allows for the screening of a large number of isolates to determine the prevalence of Lactocin S-producing strains in various environments, such as fermented sausages. asm.org
Analysis of spontaneous bacteriocin-negative mutants has also been instrumental in understanding Lactocin S production. microbiologyresearch.org For instance, such analysis in Lactobacillus sakei L45 led to the identification of a new insertion sequence, IS1520, which can inactivate a Lactocin S operon. microbiologyresearch.org These studies help to elucidate the genetic elements and regulatory pathways involved in the expression of the Lactocin S-producing phenotype. nih.gov
Fermentation and Cultivation Parameters for Biosynthesis
The production of Lactocin S is significantly influenced by the composition of the culture medium and the environmental conditions during fermentation. rsc.orgresearchgate.net Optimizing these parameters is crucial for maximizing the yield of the bacteriocin.
Influence of Culture Media Components (e.g., Carbohydrates, Surfactants, Amino Acids)
The composition of the growth medium plays a pivotal role in the biosynthesis of bacteriocins by lactic acid bacteria. frontiersin.orgfrontiersin.org While complex media like de Man, Rogosa, and Sharpe (MRS) broth can support robust growth and bacteriocin production, their high cost can be a limiting factor for industrial-scale production. rsc.orgsemanticscholar.org
Carbohydrates: The type and concentration of the carbon source are critical. Glucose is a commonly used carbohydrate that can positively influence bacteriocin synthesis. researchgate.net However, high concentrations of carbohydrates can lead to an accumulation of lactic acid, which in turn lowers the pH and can inhibit bacteriocin production. frontiersin.org
Nitrogen Sources: Organic nitrogen sources, such as peptone, yeast extract, and beef extract, are essential components of the culture medium. rsc.org Yeast extract, in particular, is a rich source of amino acids, peptides, vitamins, and minerals that can act as inducers or precursors for bacteriocin synthesis. semanticscholar.org The specific amino acids or peptides in these extracts can significantly stimulate the production of bacteriocins. semanticscholar.org
Surfactants: Non-ionic surfactants like Tween 80 can enhance the production of some bacteriocins. semanticscholar.org It is thought that these surfactants influence membrane fluidity, which in turn stimulates the secretion of peptides. semanticscholar.org However, for some bacteriocins, the presence of Tween 80 can reduce production. researchgate.net
The table below summarizes the effect of various media components on bacteriocin production by different lactic acid bacteria, providing insights that can be applied to Lactocin S production.
| Media Component | Effect on Bacteriocin Production | Reference |
| Carbohydrates (e.g., Glucose, Lactose) | Influences enzyme production and metabolic activity. High concentrations can be inhibitory due to increased lactic acid. | frontiersin.orgfrontiersin.org |
| Nitrogen Sources (e.g., Yeast Extract, Peptone) | Provides essential amino acids and peptides that can act as inducers or precursors for bacteriocin synthesis. | rsc.orgsemanticscholar.org |
| Surfactants (e.g., Tween 80) | Can enhance secretion of bacteriocins by influencing membrane fluidity, but the effect is strain-dependent. | semanticscholar.orgresearchgate.net |
Optimization of Environmental Conditions (e.g., pH, Temperature, Aeration)
Environmental factors during fermentation must be carefully controlled to achieve optimal Lactocin S production. rsc.orgresearchgate.net
pH: The pH of the culture medium is a critical factor. For Lactocin S production by Lactobacillus sakei L45, a controlled pH of 5.0 resulted in an 8- to 10-fold increase in bacteriocin production compared to batch culture fermentation. nih.gov Production was significantly lower, less than 10% of this level, when the pH was maintained at 6.0. nih.gov This highlights the pH-dependent nature of both the production and the bactericidal activity of Lactocin S, which is more effective at a pH below 6. nih.gov
Temperature: Temperature is another key parameter. The optimal temperature for bacteriocin production is often strain-specific and may differ from the optimal temperature for bacterial growth. tandfonline.com For Lactobacillus sakei L45, the highest levels of bacteriocin activity were observed in the early stationary growth phase at 30°C. nih.gov
Aeration: Aeration can have a profound impact on bacteriocin production. In the case of Lactocin S, aerating the culture during the growth of Lactobacillus sakei L45 almost completely eliminated the production of the active bacteriocin. nih.gov This suggests that anaerobic or microaerophilic conditions are preferable for Lactocin S synthesis. pagepressjournals.org
The following table details the influence of environmental conditions on Lactocin S production by Lactobacillus sakei L45.
| Environmental Condition | Optimal Value/State | Effect on Lactocin-S Production | Reference |
| pH | 5.0 | 8- to 10-fold increase compared to batch culture | nih.gov |
| Temperature | 30°C | Highest activity in early stationary phase | nih.gov |
| Aeration | Anaerobic/No Aeration | Aeration almost completely eliminated production | nih.gov |
Strategies for Enhanced Lactocin-S Production
Several strategies can be employed to enhance the production of Lactocin S beyond simple optimization of media and environmental conditions.
One approach is the use of fed-batch or continuous fermentation systems. By maintaining a controlled pH, such as pH 5, in a fermentor, the production of Lactocin S by Lactobacillus sakei L45 can be significantly increased. nih.gov This method allows for the continuous removal of inhibitory metabolic byproducts and the replenishment of essential nutrients.
The addition of certain substances to the growth medium can also boost production. For instance, the inclusion of 1% ethanol (B145695) in the growth medium of Lactobacillus sakei L45 led to a two- to fourfold increase in the bacteriocin yield. nih.gov
Genetic engineering and molecular biology techniques offer promising avenues for enhancing production. This could involve the overexpression of key regulatory genes like lasX or the modification of promoter regions to increase the transcription of the Lactocin S operon. nih.govmicrobiologyresearch.org
Furthermore, the development of cost-effective culture media is crucial for the economic viability of large-scale production. rsc.orgsemanticscholar.org This involves replacing expensive components with cheaper, readily available substrates without compromising the yield of the bacteriocin.
Finally, the synthesis of more stable analogues of Lactocin S is an active area of research. rsc.orgacs.org By replacing susceptible sulfur atoms, the oxidative stability of the peptide can be enhanced, which is important for its application. pagepressjournals.orgrsc.org One study successfully created an analogue, A-DAP lactocin S, which retained full biological activity and showed increased stability. acs.org
Process Optimization Techniques (e.g., Statistical Experimental Design, Response Surface Methodology)
The enhancement of bacteriocin production, including Lactocin-S, is critical for its potential industrial application. Fermentation yield is heavily influenced by a combination of factors such as the composition of the growth medium and physical culture conditions. rsc.org To maximize production efficiently, researchers employ statistical and mathematical tools like experimental designs and Response Surface Methodology (RSM). nih.gov These methods allow for the systematic study of multiple variables simultaneously, identifying significant factors and their optimal levels to achieve the highest possible yield. rsc.org
A common approach involves an initial screening phase using a fractional factorial design, such as the Plackett-Burman design, to identify the most influential variables from a larger set. upm.edu.myd-nb.info Following this screening, RSM is used to explore the relationships between the most significant factors and the response (bacteriocin production) and to determine their optimal values. nih.gov
In a relevant study on Lactobacillus sakei subsp. sakei 2a, a known producer of bacteriocins, researchers utilized these techniques to optimize fermentation conditions. nih.govresearchgate.net An initial screening identified initial pH, incubation temperature, and supplementation with glucose and Tween 20 as the most significant factors influencing bacteriocin yield. nih.govnih.gov These four variables were then further optimized using a 2⁴ factorial design and RSM. nih.gov The statistical analysis confirmed that all four parameters had a significant impact on production. nih.govnih.gov
Table 1: Factorial Design for Optimization of Bacteriocin Production by L. sakei This interactive table summarizes the variables and their tested ranges in the statistical optimization study.
| Variable | Unit | Low Level (-1) | High Level (+1) | Significance |
|---|---|---|---|---|
| Initial pH | - | 5.5 | 7.0 | Significant |
| Temperature | °C | 25 | 30 | Significant |
| Glucose | g/L | 3.25 | 6.0 | Significant |
| Tween 20 | % (v/v) | 0.575 | 1.15 | Significant |
Data sourced from a study on Lactobacillus sakei subsp. sakei 2a, a bacteriocin producer. nih.govnih.gov
The RSM analysis generated a mathematical model that predicted the optimal conditions for maximizing bacteriocin production. nih.gov The implementation of these optimized parameters resulted in a substantial increase in bacteriocin activity compared to standard commercial media. nih.govresearchgate.net This demonstrates the power of statistical optimization in enhancing the efficiency of bacteriocin fermentation processes. pjbt.org
Table 2: Optimized Conditions for Bacteriocin Production by L. sakei using RSM This interactive table shows the final optimal conditions and the resulting bacteriocin yield compared to the control.
| Parameter | Optimized Value |
|---|---|
| Initial pH | 6.28 |
| Temperature | 25 °C |
| Glucose Concentration | 5.5 g/L |
| Tween 20 Concentration | 1.05% (v/v) |
| Resulting Bacteriocin Yield | 12800 AU/mL |
| Control (Commercial MRS Broth) | 5600 AU/mL |
Data reflects the findings from the optimization study on L. sakei subsp. sakei 2a. nih.govnih.govscielo.br
Induction and Regulation of Producer Strains
The biosynthesis of Lactocin-S in its producer strain, Lactobacillus sakei L45, is a tightly controlled process governed by a specific set of genes located on a plasmid. nih.govwikipedia.org This genetic system ensures that the production of the bacteriocin, an energetically demanding process, occurs under appropriate conditions. asm.org
The genes responsible for Lactocin-S production are organized within the 11 kb las locus, found on the 50 kb plasmid pCIM1. nih.gov This locus is structured into two separate operons that are transcribed in opposite directions. nih.govnih.gov
lasA-W Operon : This large operon contains the structural gene for the Lactocin-S precursor peptide (lasA) as well as genes involved in its post-translational modification, transport, and immunity. nih.gov
lasXY Operon : This is a smaller, bicistronic operon situated immediately upstream of the lasA-W operon. nih.govasm.org It plays a crucial regulatory role in Lactocin-S biosynthesis. nih.gov
The key to the induction and regulation of Lactocin-S is the protein product of the lasX gene, which is part of the lasXY operon. nih.govasm.org The LasX protein is a transcriptional regulator belonging to the Rgg-like family of regulatory proteins found in gram-positive bacteria. nih.govasm.org Research has demonstrated that LasX is a bifunctional regulator, meaning it has two distinct and opposing functions. nih.gov
Activator : LasX directly binds to the promoter region of the lasA-W operon, causing a significant (5- to 6-fold) stimulation of its transcription. nih.gov This activation "turns on" the production of the pre-lactocin S peptide and the machinery needed for its maturation and export. nih.gov Inactivation of the lasX gene completely abolishes Lactocin-S production. nih.gov
Repressor : Simultaneously, LasX acts as an autorepressor, binding to the promoter region of its own lasXY operon and reducing its transcription by about 1.5- to 2-fold. nih.gov This creates a negative feedback loop, controlling the level of the regulator itself. nih.gov
This dual-function mechanism allows the cell to precisely control the energetic cost of bacteriocin synthesis. asm.org The promoter regions of the two operons overlap, creating a unique regulatory site that is crucial for the LasX-dependent control of the entire locus. nih.gov
Table 3: Key Genetic Components in Lactocin-S Regulation This interactive table details the primary genes and their products involved in the regulation of Lactocin-S production in L. sakei L45.
| Gene/Operon | Protein Product | Function in Lactocin-S Production |
|---|---|---|
| lasA | Pre-lactocin S | The structural precursor peptide of the bacteriocin. nih.gov |
| lasX | LasX | A bifunctional transcriptional regulator; activates lasA-W and represses lasXY. nih.govoup.com |
| lasY | LasY | An ABC transporter homolog; its specific function is not yet fully understood. nih.govasm.org |
| lasA-W Operon | Biosynthesis Machinery | Encodes genes for Lactocin-S biosynthesis, modification, transport, and immunity. nih.gov |
| lasXY Operon | Regulatory Unit | Encodes the key regulatory protein LasX and the transporter homolog LasY. nih.gov |
Data compiled from studies on the genetic regulation of Lactocin-S. nih.govnih.govasm.orgoup.com
Molecular Biology and Genetic Regulation of Lactocin S Biosynthesis
Genetic Determinants of Lactocin-S Production
The genetic basis for Lactocin S production resides in a gene cluster organized into two primary, divergently oriented operons. microbiologyresearch.org This cluster contains all the necessary information for creating the mature bacteriocin (B1578144) and for the producer cell's self-protection.
Identification and Characterization of the Structural Gene (lasA)
The structural gene for Lactocin S is designated lasA. nih.govasm.org This gene encodes the precursor peptide, pre-Lactocin S, which is a 68-amino acid peptide containing a 31-amino acid N-terminal leader sequence. uniprot.org The C-terminal 37-residue core peptide undergoes extensive post-translational modifications to become the active bacteriocin. tandfonline.comnih.gov The lasA gene is part of a larger nine-open reading frame (ORF) operon, often referred to as the lasA-W operon. microbiologyresearch.orgtandfonline.com This operon includes genes responsible for the modification (lasM), processing (lasP), and export (lasT) of the bacteriocin. tandfonline.comtandfonline.com The identification of lasA has been crucial for developing molecular tools, such as PCR primers, to screen for and identify Lactocin S-producing strains in various environments, like fermented meats. nih.govasm.org
Analysis of Associated Operons (e.g., lasXY Operon)
Upstream of the lasA-W operon and transcribed in the opposite direction lies a second, bicistronic operon identified as lasXY. microbiologyresearch.orgnih.govasm.org The discovery of this operon was essential to understanding the complete genetic regulation of Lactocin S synthesis. The lasXY operon consists of two genes:
lasX : This gene encodes a 285-residue protein that functions as a key transcriptional regulator. nih.gov
lasY : This gene encodes a 300-residue protein homologous to ABC transporters, though its precise function remains to be fully elucidated. nih.govasm.org
The promoters for the lasA-W and lasXY operons are divergently oriented and overlap, suggesting a sophisticated co-regulatory mechanism. microbiologyresearch.orgnih.gov This unique promoter organization is believed to be a critical site for the control of gene expression. nih.gov
Transcriptional Regulation Mechanisms
The expression of the Lactocin S biosynthetic genes is tightly controlled at the transcriptional level, involving specific regulatory proteins and responses to environmental signals.
Role of Regulatory Genes (e.g., lasX) in Gene Expression
The lasX gene product is the central figure in the transcriptional regulation of Lactocin S. nih.gov It functions as a bifunctional regulatory protein, acting as both a transcriptional activator and a repressor. microbiologyresearch.orgnih.gov
Activation: LasX activates transcription of the lasA-W operon, which contains the structural and biosynthetic genes. microbiologyresearch.orgnih.gov Studies have shown that inactivation or mutation of lasX leads to a significant reduction in lasA-specific mRNA levels and abolishes Lactocin S production. nih.govasm.orgnih.gov
Repression: Concurrently, LasX represses the transcription of its own operon, lasXY. microbiologyresearch.orgnih.gov
LasX belongs to the Rgg-like family of transcriptional regulators found in gram-positive bacteria. microbiologyresearch.orgnih.gov It exerts its control by binding directly to a specific DNA sequence within the intergenic promoter region between the lasA and lasX genes. microbiologyresearch.orgnih.gov Electrophoresis mobility-shift assays (EMSA) have identified a minimal 19 bp binding site required for LasX to interact with the promoter DNA and regulate transcription. microbiologyresearch.orgnih.gov
Environmental and Physiological Control of Biosynthetic Gene Transcription (e.g., pH)
The production of Lactocin S is significantly influenced by environmental conditions, most notably the pH of the growth medium. nih.gov The bacteriocin exhibits no bactericidal activity at a pH above 6. tandfonline.comnih.gov Correspondingly, the transcription of the biosynthetic genes is regulated by pH.
Research has demonstrated that Lactobacillus sakei L45 produces substantially higher levels of Lactocin S when grown in a fermentor at a controlled pH of 5.0, yielding an eight- to ten-fold increase in production compared to standard batch cultures. nih.gov In contrast, at a pH of 6.0, bacteriocin activity is less than 10% of the levels seen at the lower pH. nih.gov This indicates that acidic conditions, which are typical in environments where lactic acid bacteria thrive, stimulate the transcription of the Lactocin S gene cluster. While the precise mechanism linking pH to the LasX regulatory system is not fully detailed, it is a critical factor controlling the output of the active bacteriocin. oup.comoup.com
Plasmid-Encoded Genetic Elements in Lactocin-S Production and Immunity
The genetic determinants for both the production of Lactocin S and the immunity of the producer strain are not located on the chromosome but are encoded on a plasmid. asm.orgeuropa.euoup.com In the original producer strain, Lactobacillus sakei L45, these genes are clustered on a large plasmid of approximately 50 kb, designated pCIM1. microbiologyresearch.org The clustering of production and immunity genes on a mobile genetic element like a plasmid is a common feature for many bacteriocins. microbiologyresearch.org This plasmid-based system facilitates the potential for horizontal gene transfer, which could explain why genes for Lactocin S production are found to be conserved and widespread among different strains of lactobacilli isolated from geographically distinct locations. asm.org The loss of this plasmid or instability during cell propagation results in variants that can neither produce the bacteriocin nor resist it (Bac⁻, Imm⁻). microbiologyresearch.org
Structural Biology and Post Translational Modifications of Lactocin S
Primary Structure and Amino Acid Composition
Initial attempts at N-terminal sequencing were unsuccessful, suggesting that the N-terminal amino acid was chemically blocked. nih.gov A significant portion of the C-terminal sequence was determined following cyanogen (B1215507) bromide cleavage at an internal methionine residue. This yielded a 25-amino acid fragment with the sequence: Met-Glu-Leu-Leu-Pro-Thr-Ala-Ala-Val-Leu-Tyr-Xaa-Asp-Val-Ala-Gly-Xaa-Phe-Lys-Tyr-Xaa-Ala-Lys-His-His, where "Xaa" represented unidentified residues. nih.gov These unidentified residues were later determined to be involved in the characteristic post-translational modifications of lantibiotics. The full primary structure of the pre-peptide is ribosomally encoded, and the mature peptide's final structure is a result of extensive post-translational modifications.
Table 1: Partial Amino Acid Sequence of Lactocin S (C-terminal fragment)
| Position | Amino Acid |
|---|---|
| 1 | Methionine (Met) |
| 2 | Glutamic Acid (Glu) |
| 3 | Leucine (B10760876) (Leu) |
| 4 | Leucine (Leu) |
| 5 | Proline (Pro) |
| 6 | Threonine (Thr) |
| 7 | Alanine (Ala) |
| 8 | Alanine (Ala) |
| 9 | Valine (Val) |
| 10 | Leucine (Leu) |
| 11 | Tyrosine (Tyr) |
| 12 | Xaa |
| 13 | Aspartic Acid (Asp) |
| 14 | Valine (Val) |
| 15 | Alanine (Ala) |
| 16 | Glycine (Gly) |
| 17 | Xaa |
| 18 | Phenylalanine (Phe) |
| 19 | Lysine (Lys) |
| 20 | Tyrosine (Tyr) |
| 21 | Xaa |
| 22 | Alanine (Ala) |
| 23 | Lysine (Lys) |
| 24 | Histidine (His) |
| 25 | Histidine (His) |
Note: Xaa indicates residues involved in post-translational modifications.
Complex Post-Translational Modification Pathways
The bioactivity of lactocin S is critically dependent on a series of complex post-translational modifications that introduce non-proteinogenic amino acids and a unique cyclic structure.
Formation of Thioether Rings (Lanthionine and Methyllanthionine)
A hallmark of lantibiotics, including lactocin S, is the presence of lanthionine (B1674491) (Lan) and β-methyllanthionine (MeLan) residues. These are formed through a two-step enzymatic process. First, specific serine and threonine residues in the precursor peptide are dehydrated to form 2,3-didehydroalanine (Dha) and 2,3-didehydrobutyrine (Dhb), respectively. oup.com Subsequently, the thiol groups of nearby cysteine residues perform an intramolecular Michael-type addition to these unsaturated amino acids. acs.org This reaction creates the characteristic thioether cross-links, resulting in the formation of lanthionine (from serine and cysteine) and methyllanthionine (from threonine and cysteine). These thioether bridges create stable, intramolecular rings that are crucial for the peptide's conformation and function. rsc.org The total chemical synthesis of lactocin S and subsequent chiral GC-MS analysis confirmed the stereochemistry of the lanthionine residues as being the DL-configuration (2S, 6R). nih.govnih.gov
Unique Modifications (e.g., D-Alanine from L-Serine, N-terminal Blocking)
Lactocin S exhibits several unique post-translational modifications beyond the canonical lanthionine rings. Notably, it contains three D-alanine residues. researchgate.net These are not incorporated during ribosomal synthesis but are formed post-translationally from genetically encoded L-serine residues. The proposed mechanism involves an initial enzymatic dehydration of L-serine to the non-chiral dehydroalanine (B155165) (Dha), followed by a stereospecific enzymatic hydrogenation of the Dha intermediate to yield D-alanine. researchgate.net This conversion is a rare example of L-to-D amino acid isomerization in a ribosomally synthesized prokaryotic peptide.
Another key modification is the blocking of the N-terminus. The N-terminal residue of mature lactocin S is a pyruvamide (B1210208) moiety, which is believed to be formed from a lactate (B86563) group. acs.orgresearchgate.net This N-terminal blocking is a common feature among lantibiotics and is thought to contribute to the peptide's stability and biological activity.
Role of Biosynthetic Enzymes (LanM, LanB, LanC Analogs)
The complex post-translational modifications of lactocin S are catalyzed by a dedicated set of biosynthetic enzymes encoded in a gene cluster. Lactocin S belongs to the class II lantibiotics, which are characterized by the presence of a single, large, bifunctional enzyme known as LanM. oup.com In the case of lactocin S, this enzyme is designated LasM. oup.com
The LanM enzyme possesses two distinct domains that carry out the two primary modification steps:
Dehydratase Domain: The N-terminal portion of the LanM protein is responsible for the dehydration of specific serine and threonine residues in the lactocin S precursor peptide.
Cyclase Domain: The C-terminal region of LanM, which shows homology to LanC enzymes, catalyzes the subsequent cyclization reaction, forming the thioether lanthionine bridges. oup.com
This bifunctional nature of LanM enzymes contrasts with the biosynthetic machinery of class I lantibiotics, such as nisin, which utilize two separate enzymes, a dehydratase (LanB) and a cyclase (LanC), to perform these modifications. oup.com The insertional inactivation of the lasM gene has been shown to abolish the production of lactocin S, confirming its essential role in the biosynthesis of this bacteriocin (B1578144). oup.com
Conformational Analysis and Three-Dimensional Structure Elucidation
Despite significant advances in understanding its primary structure and post-translational modifications, a high-resolution three-dimensional structure of lactocin S determined by methods such as NMR spectroscopy or X-ray crystallography has not been reported in the scientific literature. However, knowledge of its covalent structure, including the thioether cross-links, allows for significant insight into its molecular conformation.
The presence of multiple lanthionine rings imposes significant conformational constraints on the peptide backbone, forcing it into a defined polycyclic architecture. rsc.org This rigid structure is essential for its biological activity. The amphipathic nature of the peptide, with clusters of hydrophobic and charged residues, suggests that it adopts a conformation that facilitates interaction with bacterial cell membranes. The total chemical synthesis of lactocin S has been achieved, which inherently confirms its proposed planar structure and the stereochemistry of its modified residues. acs.orgnih.gov The synthesis itself required careful consideration of the peptide's conformational properties to achieve the correct cyclization and folding. nih.gov Further studies, potentially involving computational molecular dynamics simulations and high-resolution NMR in membrane-mimetic environments, would be necessary to fully elucidate the precise three-dimensional fold of lactocin S.
Structure-Activity Relationships and Rational Design of Analogues
A key area of investigation has been the role of the thioether bridges in the lanthionine rings. To enhance the peptide's stability, particularly against oxidation, analogues were synthesized in which the sulfur atom of a lanthionine ring was replaced with a methylene (B1212753) group, creating a diaminopimelate (DAP) linkage. researchgate.net The results of these modifications were highly dependent on the location of the substitution:
Ring A Analogue: Replacement of the lanthionine with diaminopimelate in the N-terminal ring (A-DAP lactocin S) resulted in an analogue that not only retained full biological activity but also exhibited enhanced stability. researchgate.net
Ring B Analogue: In contrast, a similar replacement in the C-terminal ring B led to a significant reduction in antimicrobial activity. researchgate.net
These findings indicate that while the thioether bond itself is not essential for activity in all parts of the molecule, the structural integrity and specific chemical nature of each ring play distinct roles in the bacteriocin's function. The C-terminal region, which contains two histidine residues, is believed to be positively charged at pH values below 6.0, a condition under which lactocin S shows antimicrobial activity, highlighting the importance of this charged ring system. researchgate.net The tolerance of the N-terminal lactyl group to changes has also been noted, suggesting this part of the molecule may be a suitable target for modification without loss of core function. researchgate.net These studies provide a foundation for the rational design of novel lactocin S variants with potentially improved therapeutic properties, such as enhanced stability, solubility, or a broader activity spectrum.
Chemical Synthesis Approaches for Structural Elucidation and Analogue Generation
The limited quantities of Lactocin-S obtainable from natural sources posed significant challenges for its complete structural characterization, particularly the confirmation of the stereochemistry of its lanthionine residues. nih.govresearchgate.net To overcome this, chemical synthesis has been employed as a vital tool, enabling not only the production of sufficient material for study but also providing a pathway for creating structural analogues. acs.orgresearchgate.net
A landmark achievement in this area was the first total chemical synthesis of Lactocin-S, which successfully utilized a solid-phase peptide synthesis (SPPS) approach. nih.govresearchgate.net This synthetic strategy involved the on-resin intramolecular cyclization to form the characteristic lanthionine rings. nih.govualberta.ca The process began with the solution-phase synthesis of lanthionine with orthogonal protecting groups, which allowed for its controlled cyclization on the solid support during the peptide's assembly. ualberta.ca The N-terminal α-ketoamide precursor was also prepared in solution before being coupled to the resin-bound peptide. ualberta.ca
This pioneering solid-supported synthesis of a naturally occurring lantibiotic yielded the complete 37-amino acid peptide. nih.govacs.org Subsequent comparison of the synthetic Lactocin-S with the natural peptide isolated from Lactobacillus sakei L45, using techniques such as HPLC, MS/MS sequencing, bacterial testing, and chiral GC-MS analysis, confirmed the proposed primary structure and the precise stereochemistry of the D,L-lanthionine residues. nih.gov
Beyond structural confirmation, chemical synthesis provides a robust platform for generating a wide array of analogues to probe structure-activity relationships. acs.orgresearchgate.net The SPPS methodology allows for the systematic replacement of specific amino acids with natural or non-natural counterparts, a task that is difficult to achieve through bioengineering alone. acs.org This approach has been instrumental in creating modified versions of Lactocin-S to investigate the functional roles of its different structural components. researchgate.net
Development of Modified Lactocin-S Peptides for Enhanced Stability
A primary motivation for developing Lactocin-S analogues is to address the peptide's inherent instability, particularly its susceptibility to oxidation at the sulfur-containing lanthionine thioether bridges, which can lead to inactivation. acs.orgresearchgate.net Chemical synthesis has enabled the rational design of modified peptides with improved stability profiles.
A key strategy has been the replacement of the lanthionine residues with diaminopimelate (DAP), an analogue in which the thioether sulfur atom is substituted with a methylene carbon (CH₂). acs.orgualberta.ca This modification was hypothesized to enhance oxidative stability without drastically altering the peptide's conformation and biological activity. acs.org
Researchers successfully synthesized three distinct DAP-containing analogues of Lactocin-S using SPPS, systematically replacing the lanthionine in ring A, ring B, or both. acs.org The synthesis of these analogues required the solution-phase preparation of orthogonally protected DAP, which was then incorporated into the peptide on a solid support. acs.orgualberta.ca
The results of these modifications were highly significant. The analogue where the lanthionine in ring A was replaced with diaminopimelate, named A-DAP Lactocin-S, not only exhibited enhanced stability but also retained the full biological activity of the natural peptide. acs.orgresearchgate.net This was a noteworthy finding, as it represented the first instance of a synthetic lanthionine ring analogue of a lantibiotic retaining its natural potency. acs.org Conversely, the replacement in ring B led to a significant reduction in antimicrobial activity, highlighting the differential importance of the two rings for the peptide's function. researchgate.net
Other modifications have also been explored to improve stability and activity. ualberta.ca Methionine at position 12 (Met12), another potentially oxidizable residue, was replaced with leucine and norleucine. ualberta.ca Both of these analogues were found to retain full biological activity, demonstrating tolerance for substitution at this position. ualberta.ca These findings underscore the power of chemical synthesis to generate more robust versions of Lactocin-S, potentially expanding its applications in food preservation and clinical settings. acs.org
Interactive Data Table: Lactocin-S Analogues and Their Properties
| Analogue Name | Modification | Biological Activity Compared to Natural Lactocin-S | Stability |
| A-DAP Lactocin-S | Lanthionine in ring A replaced with diaminopimelate (DAP) | Comparable / Full biological activity retained acs.orgresearchgate.net | Increased oxidative stability acs.orgresearchgate.net |
| B-DAP Lactocin-S | Lanthionine in ring B replaced with diaminopimelate (DAP) | Significantly reduced researchgate.net | Not specified |
| Met12Leu Lactocin-S | Methionine-12 replaced with Leucine | Full retention of activity ualberta.ca | Not specified |
| Met12Nle Lactocin-S | Methionine-12 replaced with Norleucine | Full retention of activity ualberta.ca | Not specified |
Mechanism of Antimicrobial Action and Target Spectrum of Lactocin S
Cellular and Molecular Mechanisms of Inhibition
Lactocin-S employs a multifaceted approach to inhibit bacterial growth, primarily targeting the cell membrane and disrupting vital cellular functions.
The primary mechanism of action for many lantibiotics, including those closely related to Lactocin-S, involves the disruption of the target bacterial cell membrane. nih.gov This process is initiated by the interaction of the bacteriocin (B1578144) with the cell membrane, leading to the formation of pores. researchgate.net These pores compromise the membrane's integrity, causing the leakage of essential ions and small molecules from the cytoplasm, which ultimately leads to cell death. nih.govnih.gov
The formation of these pores can occur through different models, such as the "wedge-like" model proposed for some lantibiotics or the "barrel-stave" or "carpet" mechanism for other classes of bacteriocins. nih.gov For lantibiotics like nisin, which shares mechanistic similarities with Lactocin-S, pore formation is a complex process that involves the aggregation of several bacteriocin molecules within the membrane. acs.orgresearchgate.net This aggregation leads to a stable pore that allows for the efflux of intracellular components. rsc.org While the precise structural details of Lactocin-S-induced pores are not fully elucidated, its action is consistent with causing significant membrane disruption in susceptible bacteria. researchgate.netscienceopen.com
A direct consequence of membrane disruption by Lactocin-S and related bacteriocins is the severe impact on essential cellular processes that are dependent on membrane integrity. The formation of pores leads to the rapid efflux of intracellular ATP. nih.gov This depletion of the cell's primary energy currency halts vital metabolic activities.
Furthermore, the unregulated passage of ions across the compromised membrane leads to the dissipation of the transmembrane potential. nih.govnih.gov The proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential functions, collapses. nih.gov For instance, the related bacteriocin lacticin 3147 has been shown to selectively dissipate the membrane potential, leading to the hydrolysis of internal ATP and a collapse of the pH gradient across the membrane. nih.gov Similarly, lactocin 160 has been observed to cause the efflux of ATP and dissipate both the electrical potential (ΔΨ) and the pH gradient (ΔpH) components of the proton motive force in target cells. nih.gov
The specificity of Lactocin-S and other lantibiotics for certain bacteria is often mediated by a specific interaction with Lipid II, an essential precursor in the biosynthesis of the bacterial cell wall. acs.orgnih.gov Lipid II acts as a docking molecule on the cell membrane, facilitating a high-affinity binding of the bacteriocin. nih.govnih.gov This interaction is a key feature of the nisin-Lipid II complex, where the N-terminal rings of nisin form a cage-like structure around the pyrophosphate group of Lipid II. acs.orgucl.ac.uk
This binding not only anchors the bacteriocin to the membrane, promoting pore formation, but also directly inhibits cell wall synthesis by sequestering Lipid II, making it unavailable for the peptidoglycan synthesis machinery. nih.govnih.gov This dual mechanism of action, involving both membrane disruption and inhibition of cell wall biosynthesis, makes lantibiotics like Lactocin-S highly potent antimicrobial agents. acs.org The chemical synthesis of Lactocin S has been achieved, which opens avenues for detailed structure-function studies to further elucidate its interaction with Lipid II. ucl.ac.uk
Antimicrobial Spectrum Analysis
Lactocin-S exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria, including several significant foodborne pathogens and spoilage microorganisms.
Bacteriocins produced by lactic acid bacteria are well-known for their inhibitory activity against a wide range of Gram-positive bacteria. nih.govnih.gov Lactocin-S, being a product of Lactobacillus sake, is effective against various species within this group. The outer membrane of Gram-negative bacteria typically confers resistance to many bacteriocins, although some can be effective under certain conditions or in combination with other treatments. The efficacy of Lactocin-S is pH-dependent, with greater bactericidal effect observed at a pH below 6. nih.gov
The table below summarizes the inhibitory spectrum of a bacteriocin from Lactobacillus plantarum, highlighting the typical range of activity for such compounds against various Gram-positive and Gram-negative bacteria.
| Indicator Microorganism | Gram Stain | Inhibition Zone Diameter (mm) at 50 µL | Inhibition Zone Diameter (mm) at 100 µL |
|---|---|---|---|
| Escherichia coli ATCC 25922 | Negative | 18 ± 0.2 | 35 ± 0.2 |
| Enterococcus faecalis ATCC 2922 | Positive | 10 ± 0.5 | 20 ± 0.5 |
| Pseudomonas aeruginosa ATCC 9027 | Negative | 20 ± 0.5 | 40 ± 0.5 |
| Staphylococcus aureus ATCC 6538 | Positive | 20 ± 0.2 | 40 ± 0.2 |
Data adapted from a study on a bacteriocin-like compound from Lactobacillus plantarum PBS067. unimib.it
Lactocin-S and related bacteriocins have demonstrated significant potential in controlling the growth of various foodborne pathogens and spoilage bacteria.
Listeria monocytogenes : Several bacteriocins from lactic acid bacteria, such as lactocin AL705 and lacticin 3147, have shown potent anti-listerial activity. nih.govnih.govresearchgate.net The sensitivity of different Listeria strains to these bacteriocins can vary. researchgate.net
Staphylococcus aureus : Bacteriocins produced by various lactic acid bacteria have been shown to inhibit the growth of S. aureus. scielo.brscielo.br For example, lacticin 3147 displays activity against methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.net
Clostridium spp. *: Bacteriocins like nisin and lacticin 3147 are effective in controlling the growth of Clostridium species, including C. botulinum and C. tyrobutyricum, which are significant in food spoilage and safety. nih.govfrontiersin.orgfrontiersin.orgoup.com
Bacillus subtilis : As a representative of spore-forming spoilage bacteria, B. subtilis is susceptible to bacteriocins like lacticin 3147. nih.gov
Enterococcus faecalis : While some enterococci are themselves producers of bacteriocins, they can also be targets for others. nih.govnih.govfrontiersin.org The activity of bacteriocins against E. faecalis has been documented. nih.govresearchgate.net
The following table presents the Minimum Inhibitory Concentrations (MICs) of lacticin 3147 and nisin against various strains of Staphylococcus aureus and vancomycin-resistant enterococci (VRE), illustrating the potency of these related lantibiotics.
| Bacterial Strain Type | Bacteriocin | MIC Range (mg/L) |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | Lacticin 3147 | 1.9–15.4 |
| Nisin | 0.5–4.1 | |
| Vancomycin-resistant enterococci (VRE) | Lacticin 3147 | 1.9–7.7 |
| Nisin | 2 to >8.3 | |
| Vancomycin-intermediate S. aureus (VISA) | Lacticin 3147 | >61.8 |
| Nisin | 2 to >8.3 | |
| Heterogeneous vancomycin-intermediate S. aureus (hVISA) | Lacticin 3147 | 15.4–30.9 |
| Nisin | 2 to >8.3 |
Data derived from a comparative study on the activities of lacticin 3147 and nisin. nih.govresearchgate.net
Limited Activity Against Gram-Negative Bacteria and Associated Mechanisms
The antimicrobial efficacy of Lactocin S, a bacteriocin produced by Lactobacillus sakei, is predominantly directed towards Gram-positive bacteria. Its activity against Gram-negative bacteria is notably restricted. This limited spectrum is a characteristic feature of many bacteriocins produced by lactic acid bacteria and is primarily attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative organisms.
The principal barrier to the action of Lactocin S against Gram-negative bacteria is their complex outer membrane. This outer membrane, which is absent in Gram-positive bacteria, is composed of a lipid bilayer with the outer leaflet containing lipopolysaccharide (LPS). This structure effectively prevents the passage of many molecules, including bacteriocins, thereby protecting the inner cytoplasmic membrane, which is the primary target for pore-forming bacteriocins like Lactocin S.
For Lactocin S to exert its bactericidal effect, it must first bind to the target cell and then insert itself into the cytoplasmic membrane, leading to pore formation, dissipation of the proton motive force, and ultimately cell death. In Gram-negative bacteria, the outer membrane acts as a formidable shield, preventing Lactocin S from reaching the peptidoglycan layer and the underlying cytoplasmic membrane.
Research on various bacteriocins has demonstrated that the permeabilization of the outer membrane can render Gram-negative bacteria susceptible. Agents that disrupt the integrity of the outer membrane, such as chelating agents like ethylenediaminetetraacetic acid (EDTA), can facilitate the passage of bacteriocins. EDTA is known to chelate divalent cations (Mg²⁺ and Ca²⁺) that are essential for maintaining the structural integrity of the lipopolysaccharide layer. The removal of these cations leads to the destabilization and increased permeability of the outer membrane, allowing bacteriocins to access the cytoplasmic membrane. While this principle is well-established for bacteriocins in general, specific studies detailing the potentiation of Lactocin S activity against a wide array of Gram-negative bacteria in the presence of such agents are not extensively documented.
The intrinsic resistance of Gram-negative bacteria to many bacteriocins, including Lactocin S, is therefore a direct consequence of their cellular architecture. The outer membrane serves as a highly effective permeability barrier, which is a key determinant of the antimicrobial spectrum of this bacteriocin.
Research Findings on Bacteriocin Activity Spectrum
The following table summarizes the general activity spectrum of bacteriocins from lactic acid bacteria, highlighting the typical disparity in their effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Group | Representative Genera | General Susceptibility to LAB Bacteriocins | Primary Reason for Susceptibility/Resistance |
| Gram-Positive | Listeria, Staphylococcus, Clostridium | Generally Susceptible | Lack of an outer membrane allows direct access to the cytoplasmic membrane. |
| Gram-Negative | Escherichia, Salmonella, Pseudomonas | Generally Resistant | The presence of a protective outer membrane prevents bacteriocin access to the cytoplasmic membrane. |
Bacterial Resistance and Immunity Mechanisms to Lactocin S
Characterization of Self-Immunity Mechanisms in Producer Strains
Producer organisms of bacteriocins have evolved sophisticated self-protection or immunity mechanisms to avoid self-intoxication. For lantibiotics, this immunity is typically conferred by one or a combination of two main components: a dedicated immunity protein (LanI) and an ATP-binding cassette (ABC) transporter system (LanFEG).
The primary mechanism of self-immunity in bacteriocin-producing bacteria involves specific immunity proteins, generically termed LanI for lantibiotics. fao.org These proteins are typically small, membrane-associated, or located in the cytoplasm and function by either directly binding to the bacteriocin (B1578144) or by interacting with the bacteriocin's target on the cell membrane, thus preventing the bacteriocin from exerting its killing effect.
In the case of the well-studied lantibiotic nisin, the producing Lactococcus lactis strains express a lipoprotein called NisI. frontiersin.org NisI is anchored to the outside of the cytoplasmic membrane and is thought to intercept nisin molecules, preventing them from reaching their target, Lipid II, and forming pores in the membrane. frontiersin.orgnih.gov Some lantibiotic-producing strains possess a dual immunity system. For instance, besides NisI, nisin producers also have an ABC transporter system, NisFEG, which actively expels nisin molecules from the cell membrane, providing an additional layer of protection. fao.orgfrontiersin.org
For Lactocin-S, produced by Latilactobacillus sakei (formerly Lactobacillus sakei), the specific immunity mechanisms are not as extensively characterized as those for nisin. However, analysis of the Lactocin-S biosynthetic gene cluster has identified putative immunity genes. While direct experimental evidence for a specific "LasI" protein is limited in publicly available research, the genetic organization suggests the presence of a cognate immunity system typical of lantibiotics. It is hypothesized that a dedicated immunity protein, analogous to NisI, is produced to protect the L. sakei cells from the Lactocin-S they produce.
Similarly, the presence and role of a LanFEG-like ABC transporter in Lactocin-S immunity are inferred from the general model of lantibiotic immunity. nih.gov These transporters are thought to recognize and actively pump the bacteriocin out of the cell membrane, preventing the accumulation of the bacteriocin to toxic levels. nih.gov The coordinated action of a LanI-like protein and a LanFEG-like transporter would provide robust protection for the producer strain.
Table 1: Components of Lantibiotic Self-Immunity Systems
| Component | General Function | Example in Nisin System | Putative Role in Lactocin-S Immunity |
| LanI Protein | Binds to the bacteriocin or its membrane target to prevent cell damage. | NisI lipoprotein intercepts nisin. frontiersin.org | A putative LasI protein is expected to provide specific immunity. |
| LanFEG ABC Transporter | Actively transports the bacteriocin out of the cell membrane. | NisFEG expels nisin from the membrane. frontiersin.org | A LanFEG homolog is likely involved in pumping Lactocin-S out of the cell. |
Mechanisms of Resistance Development in Target Microorganisms
The development of resistance to bacteriocins in target bacteria is a concern for their long-term application. Resistance can be either intrinsic or acquired through genetic mutations or horizontal gene transfer. For bacteriocins, resistance mechanisms often involve modifications of the target cell's envelope to prevent the bacteriocin from reaching its site of action.
While specific studies on the mechanisms of resistance to Lactocin-S are scarce, general mechanisms of resistance to other bacteriocins, particularly those that target the cell membrane, have been described. These can include:
Alterations in Cell Wall Composition: Changes in the teichoic acids or peptidoglycan structure can affect the initial binding of the bacteriocin to the cell surface.
Modification of the Cell Membrane: Changes in the lipid composition or fluidity of the cytoplasmic membrane can hinder the insertion and pore-forming activity of the bacteriocin. scielo.br
Receptor Modification or Loss: For bacteriocins that rely on specific docking molecules or receptors, such as Lipid II for nisin, mutations in the receptor can prevent bacteriocin binding and subsequent activity.
Production of Proteases: Some bacteria may produce extracellular proteases that can degrade the bacteriocin, rendering it inactive.
Efflux Pumps: Target bacteria may acquire or upregulate efflux pumps that can actively remove the bacteriocin from the cell membrane or cytoplasm.
It has been reported that spontaneous resistance to nisin can arise from alterations in the cell surface or components of the cell membrane that interact with the bacteriocin. scielo.br Resistance to bacteriocins from lactic acid bacteria has been observed in clinically relevant species such as Listeria monocytogenes, Staphylococcus aureus, and Clostridium botulinum. scielo.br
Strategies to Mitigate Resistance Development in Application Contexts
To preserve the efficacy of bacteriocins like Lactocin-S, it is important to employ strategies that minimize the development and spread of resistance. Drawing from general antimicrobial resistance mitigation strategies, several approaches can be considered:
Combination Therapy: Using Lactocin-S in conjunction with other antimicrobial agents, such as other bacteriocins with different modes of action or traditional antibiotics, can create a synergistic effect and reduce the likelihood of resistance emerging. bbrc.in The use of multiple antimicrobials makes it more difficult for a bacterium to develop resistance to all of them simultaneously.
Probiotic Applications: The use of live Lactocin-S-producing bacteria as probiotics can be an effective strategy. mit.edu In this scenario, the continuous production of the bacteriocin at the site of action can help to maintain a sufficient concentration to inhibit target pathogens, and the probiotic itself can compete with the pathogens for nutrients and adhesion sites.
Targeting Resistance Mechanisms: Research into the specific mechanisms of resistance to Lactocin-S could lead to the development of adjuvants that inhibit these resistance mechanisms. For example, if resistance is due to an efflux pump, a pump inhibitor could be co-administered with Lactocin-S. A recent approach in combating antibiotic resistance involves inhibiting proteins, like DsbA, that are essential for the proper folding of resistance proteins in bacteria. imperial.ac.uk
Judicious Use: As with all antimicrobial agents, the prudent use of Lactocin-S is essential to reduce the selective pressure for resistance development. This includes using it at effective concentrations and only when necessary.
Table 2: Strategies to Mitigate Bacteriocin Resistance
| Strategy | Description | Potential Application for Lactocin-S |
| Combination Therapy | Use of two or more antimicrobial agents with different mechanisms of action. | Combining Lactocin-S with other bacteriocins or food-grade preservatives to enhance antimicrobial activity and reduce resistance development in food applications. |
| Probiotic Delivery | Application of live bacteriocin-producing bacteria. | Using Latilactobacillus sakei as a probiotic to deliver Lactocin-S directly to the gut to inhibit pathogens. |
| Inhibition of Resistance | Development of compounds that block specific bacterial resistance mechanisms. | Future development of inhibitors for efflux pumps or other resistance mechanisms identified in Lactocin-S-resistant strains. |
| Prudent Application | Controlled and appropriate use to minimize selective pressure. | Optimizing the concentration and application of Lactocin-S in food preservation to ensure efficacy while minimizing the risk of resistance. |
Biotechnological Applications of Lactocin S in Food and Agricultural Systems
Application as a Biopreservative in Food Products
Lactocin-S, produced by the lactic acid bacterium Lactobacillus sakei, demonstrates significant potential as a biopreservative in a variety of food products. This bacteriocin (B1578144) is particularly noted for its effectiveness against certain spoilage and pathogenic bacteria, making it a valuable tool in modern food safety strategies.
Lactobacillus sakei is a species frequently isolated from fermented meat products, and its production of bacteriocins like Lactocin-S plays a crucial role in the fermentation process of sausages. researchgate.netnih.govnih.gov Strains of L. sakei, such as L45 and 148, have been identified in Spanish and Norwegian fermented sausages, where they produce Lactocin-S. researchgate.netagropustaka.id The presence of this bacteriocin helps to control the growth of undesirable bacteria, contributing to the safety and quality of the final product. researchgate.net The production of Lactocin-S is influenced by factors such as temperature and pH, with optimal production often occurring under the very conditions present during sausage fermentation. nih.gov Antilisterial strains of L. sakei are utilized in Europe for the production of saucisson, highlighting the practical application of these bacteriocin-producing organisms in meat preservation. wikipedia.org
In dairy products, while the application of Lactocin-S is less specifically documented than in meat, the use of bacteriocin-producing lactic acid bacteria is a well-established strategy for biopreservation. nih.govfrontiersin.org Bacteriocins, in general, are employed to inhibit pathogens and spoilage organisms in cheese and other fermented dairy foods. nih.govnih.gov The introduction of bacteriocin-producing cultures can help to control the growth of harmful bacteria such as Listeria monocytogenes in fresh cheese. kosfaj.org Given its proven efficacy against such pathogens in meat systems, Lactocin-S holds potential for similar applications in dairy fermentations to enhance safety and quality.
Lactocin-S exhibits a notable inhibitory effect against a range of spoilage microorganisms, which is a key attribute for a successful biopreservative. Its primary targets are Gram-positive bacteria, including several species that are responsible for the deterioration of food quality. The application of bacteriocins from lactic acid bacteria is a recognized strategy to prevent the growth of spoilage organisms and foodborne pathogens. nih.govrsdjournal.org
The antimicrobial spectrum of Lactocin-S includes activity against closely related genera such as Leuconostoc and Pediococcus, which can be involved in the spoilage of certain food products. researchgate.net Furthermore, its effectiveness against pathogenic bacteria that can also act as spoilage organisms, such as Listeria monocytogenes, underscores its dual role in preserving food. nih.govnih.gov The ability of Lactocin-S to inhibit these microorganisms helps to maintain the desired sensory characteristics and extends the period during which a food product remains acceptable for consumption.
Research has demonstrated the inhibitory action of Lactocin-S and other bacteriocins from L. sakei in various food matrices. For instance, in vacuum-packaged sliced beef, the use of protective cultures of Lactobacillus has been shown to control the growth of spoilage bacteria. researchgate.net This inhibitory action is crucial in minimally processed and refrigerated foods where microbial growth is a primary factor limiting shelf life.
A primary driver for the interest in Lactocin-S is its ability to enhance food safety by inhibiting the growth of pathogenic bacteria. researchgate.net Listeria monocytogenes is a significant foodborne pathogen of concern, particularly in ready-to-eat meat and dairy products. mdpi.com Lactocin-S has demonstrated significant antilisterial activity. nih.govresearchgate.net The use of bacteriocin-producing Lactobacillus sakei strains in fermented sausages has been shown to lead to a marked reduction of pathogenic bacteria, including L. monocytogenes. researchgate.netmdpi.com
The application of bacteriocins can lead to a quantifiable extension of a product's shelf life. technologynetworks.com For example, the inhibition of spoilage and pathogenic bacteria delays the onset of deterioration, thereby preserving the food for a longer period. This is particularly valuable for refrigerated products where microbial growth is a key determinant of shelf life. The use of bacteriocins is considered a natural alternative to chemical preservatives, aligning with consumer demand for "clean label" products. nih.govfrontiersin.org
| Food Product Application | Target Microorganism | Observed Effect of Lactocin-S Producing Strain | Reference |
| Fermented Sausages | Listeria monocytogenes | Significant reduction in pathogen levels | researchgate.netmdpi.com |
| Beef Systems | Listeria monocytogenes | Inhibition or killing of the pathogen at refrigeration temperatures | nih.gov |
| Fermented Sausages | Spoilage Lactic Acid Bacteria | Control of undesirable bacterial growth | researchgate.netnih.gov |
| Fresh Cheese (by related bacteriocins) | Listeria monocytogenes | Reduction of pathogen growth | kosfaj.org |
Potential in Animal Health and Aquaculture
The application of probiotics and their antimicrobial metabolites, such as bacteriocins, is a growing area of interest in animal health and aquaculture as an alternative to antibiotics. nih.govmdpi.com Lactic acid bacteria are commonly used as probiotics to improve gut health, modulate the immune system, and protect against pathogens in livestock and aquatic animals. mdpi.comalr-journal.org
While specific studies focusing solely on Lactocin-S in animal feed or aquaculture are not extensively documented, the known antimicrobial properties of this bacteriocin suggest a strong potential for such applications. Bacteriocins from lactic acid bacteria can help to control pathogenic bacteria in the gastrointestinal tract of animals, thereby promoting better health and growth. frontiersin.org Probiotic strains of Lactobacillus have been shown to reduce mortality in fish and improve growth performance in piglets. mdpi.com
In aquaculture, the use of probiotics is recognized for its ability to improve disease resistance. globalseafood.org Bacteriocins can be an effective tool to combat bacterial pathogens that cause significant losses in fish and shellfish farming. nih.govresearchgate.net The application of bacteriocins as a prophylactic in aquaculture is considered a promising strategy to minimize disease burden without the adverse environmental effects associated with antibiotics. researchgate.net Given that Lactocin-S is produced by a food-grade bacterium and has a proven track record against pathogens, its exploration for use in animal and aquaculture feeds is a logical next step.
Integration into Advanced Food Preservation Technologies (e.g., Active Packaging)
The integration of antimicrobial compounds into packaging materials is an innovative approach to food preservation known as active packaging. This technology aims to inhibit microbial growth on the food surface, thereby extending shelf life and enhancing safety. Bacteriocins, including those produced by Lactobacillus sakei, are excellent candidates for incorporation into active packaging systems due to their potent antimicrobial activity. semanticscholar.orgresearchgate.net
The immobilization of bacteriocins on packaging films allows for a controlled release of the antimicrobial agent onto the food surface. nih.gov This method can be more effective than directly adding the bacteriocin to the food, as it targets the area most susceptible to microbial contamination. Research has shown that bioplastic films incorporated with bacteriocin extracts from Lactobacillus sakei can exhibit antibacterial activity and increase the microbiological stability of food products. mdpi.com
Methodological Approaches in Lactocin S Research
Microbiological Assays for Activity Determination
Initial screening and quantification of Lactocin-S activity rely on established microbiological assays that demonstrate its inhibitory effect on susceptible bacteria.
The antimicrobial activity of Lactocin-S is commonly detected using the agar (B569324) well diffusion method. nih.govnih.gov This technique involves seeding a solid agar medium with a sensitive indicator microorganism. Wells are then cut into the agar, and a solution containing Lactocin-S (such as cell-free supernatant from the producer strain culture) is placed into the wells. ijmm.ir After an incubation period, a clear zone of inhibition will form around the well if the bacteriocin (B1578144) is active against the indicator strain. The diameter of this zone provides a qualitative or semi-quantitative measure of the antimicrobial activity. ijmm.ir
Deferred antagonism assays are also employed to assess bacteriocin production. In this method, the producer organism, Lactobacillus sake, is first grown on an agar plate. nih.govresearchgate.net Subsequently, the plate is overlaid with a soft agar layer containing an indicator strain. The inhibition of the indicator strain's growth in the vicinity of the producer colonies indicates the production of an antimicrobial substance like Lactocin-S.
These methods are fundamental for screening potential bacteriocin-producing strains and for identifying sensitive target organisms. nih.govnih.gov
Table 1: Comparison of Microbiological Assays for Lactocin-S Activity
| Assay Type | Principle | Typical Application | Information Yielded |
|---|---|---|---|
| Well Diffusion Assay | Diffusion of the bacteriocin from a well through agar, inhibiting the growth of a lawn of indicator bacteria. | Screening of cell-free supernatants for antimicrobial activity; Preliminary quantification. | Presence of antimicrobial activity; Semi-quantitative data based on the diameter of the inhibition zone. |
| Deferred Antagonism Assay | The producer strain is grown first, followed by an overlay of the indicator strain to observe inhibition. | Screening for bacteriocin-producing colonies; Assessing antagonism between strains. | Identification of producer strains; Qualitative assessment of inhibitory spectrum. |
To quantify the activity of Lactocin-S, a method involving serial dilutions of the bacteriocin-containing sample is used. The activity is typically expressed in arbitrary units per milliliter (AU/mL). nih.gov An arbitrary unit is defined as the reciprocal of the highest dilution of the bacteriocin that still results in a clear zone of inhibition of the indicator strain under standardized conditions. nih.gov For instance, if a 1:64 dilution is the last to show inhibition, the sample is said to have an activity of 64 AU/mL. This method allows for the comparison of bacteriocin activity across different purification steps and experimental conditions. In one study, the production of Lactocin-S by Lactobacillus sake L45 in a fermentor at pH 5 yielded 2,000 to 3,000 bacteriocin units per ml. nih.gov
Advanced Purification and Characterization Techniques
The isolation of Lactocin-S from the complex milieu of a culture supernatant to a state of purity requires a multi-step approach involving various chromatographic and electrophoretic techniques. The purification of Lactocin-S has been reported to achieve an approximate 40,000-fold increase in specific activity. nih.govasm.org
A combination of chromatographic techniques is essential for the successful purification of Lactocin-S. nih.govasm.org
Ion Exchange Chromatography (IEC): This technique separates molecules based on their net charge. nih.govbg.ac.rs It is often used as an initial purification step. In the purification of Lactocin-S, the culture supernatant is passed through an ion-exchange column, and the bacteriocin is eluted by changing the ionic strength of the buffer, for example, with a sodium chloride gradient. asm.org
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity. bio-works.comnih.govbio-rad.com Proteins are applied to the column in a high-salt buffer, which promotes the binding of hydrophobic regions to the stationary phase. ymcamerica.comnih.gov Elution is then achieved by decreasing the salt concentration in the buffer. ymcamerica.com This method has been successfully applied in the purification scheme of Lactocin-S. nih.govasm.org
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that also separates molecules based on their hydrophobicity. It is often one of the final steps in purification, yielding a highly purified product. frontiersin.org For Lactocin-S, the activity peak was recovered at a high methanol (B129727) concentration of approximately 87% (vol/vol). asm.org
Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates molecules based on their size. harvardapparatus.com The sample is passed through a column packed with a porous matrix. Larger molecules elute first, while smaller molecules are retarded. Gel filtration was used as part of the purification protocol for Lactocin-S. nih.govasm.orgresearchgate.net
Table 2: Chromatographic Steps in Lactocin-S Purification
| Technique | Principle of Separation | Role in Purification | Elution Method |
|---|---|---|---|
| Ion Exchange Chromatography | Net charge | Initial capture and concentration | Increasing salt gradient (e.g., NaCl) |
| Hydrophobic Interaction Chromatography | Surface hydrophobicity | Intermediate purification | Decreasing salt gradient |
| Reverse-Phase HPLC | Hydrophobicity | High-resolution final polishing | Increasing organic solvent gradient (e.g., methanol) |
| Gel Filtration | Molecular size (hydrodynamic radius) | Removal of aggregates and final polishing | Isocratic elution with buffer |
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and estimate the molecular weight of the purified Lactocin-S. jmb.or.kryoutube.com In this technique, the protein is denatured and coated with the negatively charged detergent SDS, which masks the protein's intrinsic charge. The proteins then migrate through the polyacrylamide gel based primarily on their size when an electric field is applied. youtube.com The purity of the Lactocin-S preparation can be visualized as a single band on the gel. nih.gov
Structural Elucidation and Sequencing Methodologies
Determining the primary structure of Lactocin-S involves amino acid analysis and sequencing. Initial analysis of Lactocin-S suggested it contained approximately 33 amino acid residues, with a high proportion (about 50%) of nonpolar amino acids such as alanine, valine, and leucine (B10760876). nih.govasm.org
Direct N-terminal sequencing of Lactocin-S using Edman degradation was unsuccessful, indicating that the N-terminal amino acid was blocked. nih.govnih.gov To overcome this, chemical cleavage was employed. By using cyanogen (B1215507) bromide, which cleaves at the C-terminal side of methionine residues, an internal fragment of the peptide was generated. asm.orgnih.gov This allowed for the sequencing of 25 amino acids from the C-terminal part of the molecule. nih.govnih.gov The determined sequence was Met-Glu-Leu-Leu-Pro-Thr-Ala-Ala-Val-Leu-Tyr-Xaa-Asp-Val-Ala-Gly-Xaa-Phe-Lys-Tyr-Xaa-Ala-Lys-His-His, where "Xaa" represented unidentified residues. nih.govasm.org Further analysis suggested these unidentified residues were likely modified forms of cysteine. asm.orgnih.gov Later studies confirmed the complete structure of Lactocin S, revealing it to be a 37-amino acid lantibiotic peptide. ualberta.ca The structure was ultimately confirmed through a combination of mass spectrometry, chiral GC/MS analysis, and total chemical synthesis. ualberta.canih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Acetic acid |
| Alanine |
| Ammonium sulfate (B86663) |
| Bromophenol blue |
| Coomassie brilliant blue |
| Cysteine |
| Cyanogen bromide |
| Glycerol |
| Glycine |
| Leucine |
| Methanol |
| Methionine |
| 2-Mercaptoethanol |
| Phenylalanine |
| Sodium chloride |
| Sodium dodecyl sulfate (SDS) |
| Tris |
| Tryptophan |
| Tyrosine |
Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a cornerstone technique in the analysis of Lactocin S, providing critical information on its molecular weight and amino acid sequence. In this method, the bacteriocin is ionized, and its mass-to-charge ratio is determined. The parent ion is then fragmented, and the resulting daughter ions are analyzed to reveal the sequence of amino acids. acs.orgncsu.edu
This fragmentation pattern provides detailed structural information. matrixscience.com For instance, the molecular weight of Lactocin S has been successfully determined using this technique. researchgate.net Researchers have utilized LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify the bacteriocin after purification steps. nih.gov Comparison of MS/MS sequencing data from natural Lactocin S isolated from Lactobacillus sakei L45 and a chemically synthesized version helped to confirm its proposed structure. nih.govresearchgate.net The analysis of fragment ions allows for the precise mapping of the peptide's backbone and the identification of post-translational modifications, which are characteristic of lantibiotics. acs.org
Table 1: Application of Mass Spectrometry in Lactocin-S Analysis
| Analytical Step | Mass Spectrometry Technique | Finding |
|---|---|---|
| Molecular Weight Determination | Primary Mass Spectrometry | Confirmed the overall mass of the Lactocin-S molecule. |
| Structural Confirmation | Tandem Mass Spectrometry (MS/MS) | Comparison of fragmentation patterns between natural and synthetic Lactocin S verified the proposed amino acid sequence and structure. nih.gov |
| Peptide Sequencing | MS/MS Fragmentation Analysis | Provided data on the sequence of amino acid residues within the peptide chain. matrixscience.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For lantibiotics like Lactocin S, NMR is instrumental in establishing the precise location of the characteristic thioether bridges (lanthionine and methyllanthionine residues). rug.nl
Amino Acid Sequencing (e.g., Edman Degradation)
Edman degradation is a classic chemical method for the sequential determination of the amino acid sequence of a peptide from the N-terminus. wikipedia.orgehu.eus This technique involves labeling the N-terminal amino acid with phenyl isothiocyanate, followed by its cleavage and identification. libretexts.orgmetwarebio.com The process is then repeated for the next amino acid in the shortened peptide chain.
In the study of Lactocin S, direct N-terminal sequencing was not possible, indicating that the N-terminal amino acid was blocked. nih.gov To overcome this, researchers employed chemical cleavage. By using cyanogen bromide, which specifically cleaves at the C-terminus of methionine residues, a significant portion of the Lactocin S sequence was made accessible. nih.gov Following this cleavage, Edman degradation was successfully used to determine the sequence of 25 amino acids in the C-terminal part of the molecule. nih.gov This approach was crucial in piecing together the primary structure of the bacteriocin. nih.gov
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Stereochemistry
The stereochemistry of the amino acids within a peptide is a critical aspect of its structure and biological function. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a specialized technique used to separate and identify enantiomers (mirror-image isomers) of chiral compounds. nih.govgcms.cz This is particularly important for lantibiotics like Lactocin S, which contain unusual D-amino acids within their lanthionine (B1674491) structures. researchgate.net
To determine the stereochemistry of the lanthionine residues in Lactocin S, researchers compared the natural peptide with a chemically synthesized version. nih.gov The amino acids from both the natural and synthetic peptides were derivatized to make them volatile and then analyzed by chiral GC-MS. nih.govresearchgate.net This comparative analysis confirmed the initially proposed stereochemistry of the D- and L-amino acid configurations within the lanthionine rings. nih.gov
Genetic and Transcriptional Analysis
Understanding the genetic basis of Lactocin S production is essential for its characterization and potential biotechnological applications. Genetic and transcriptional analysis methods are used to detect the genes involved and to study their expression.
Polymerase Chain Reaction (PCR) for Gene Detection and Amplification
Polymerase Chain Reaction (PCR) is a fundamental technique in molecular biology used to amplify specific segments of DNA. researchgate.net In the context of Lactocin S research, PCR has been employed to detect the presence of the structural gene, designated lasA, in various strains of bacteriocin-producing lactobacilli. nih.govnih.govasm.org
To achieve this, researchers designed degenerate primers based on the known amino acid sequence of the C-terminal part of Lactocin S. asm.org These primers were then used in PCR experiments to amplify a 75-base-pair fragment of the lasA gene from the plasmid DNA of several Lactobacillus strains isolated from fermented sausages. nih.govasm.org The successful amplification of this fragment provided a rapid and effective method for identifying potential Lactocin S-producing bacteria without the need for extensive biochemical characterization of the bacteriocin itself. asm.orgcapes.gov.br
Table 2: PCR Primers for lasA Gene Detection
| Primer Type | Basis for Design | Target Gene Fragment Size | Application |
|---|---|---|---|
| Degenerate Primers | C-terminal amino acid sequence of Lactocin S asm.org | 75 bp nih.govasm.org | Detection of the lasA structural gene in Lactobacillus strains. asm.org |
Northern Hybridization for Gene Expression Analysis
Northern hybridization, or Northern blotting, is a technique used to study gene expression by detecting specific RNA molecules in a sample. thermofisher.comyoutube.com The method involves separating RNA samples by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with a labeled nucleic acid probe complementary to the sequence of interest. thermofisher.com
This technique is a standard method for the detection and quantification of mRNA levels. thermofisher.com In the study of bacteriocins, Northern hybridization has been used to analyze the transcription of bacteriocin-related genes. For example, in studies of the bacteriocin nisin, Northern hybridization with a probe specific for the nisin structural gene (nisA) was used to investigate the conditions under which the gene is transcribed. nih.gov This analysis revealed that gene expression was dependent on autoinduction by the bacteriocin itself. nih.gov A similar approach can be applied to Lactocin S to determine the transcriptional activity of the lasA gene and other genes in its biosynthetic cluster, providing insights into the regulation of its production. avancebio.com
Gene Cloning and Heterologous Expression Systems
The production of the lantibiotic Lactocin S is orchestrated by a complex genetic system within its native producer, Lactobacillus sakei L45. Research into this system has focused on cloning and characterizing the essential gene clusters. The genetic determinants for Lactocin S biosynthesis are located on the pCIM1 plasmid and are organized into at least two distinct operons.
The primary operon, designated lasA-W, is a large, polycistronic unit containing nine open reading frames (ORFs). This cluster includes the structural gene lasA, which encodes the Lactocin S precursor peptide (pre-lactocin S). Downstream of lasA, several other genes crucial for the bacteriocin's maturation and secretion have been identified through sequence analysis and mutational studies. nih.gov These include lasM, which is likely involved in the post-translational modification of the prepeptide (a key step in lantibiotic synthesis), lasT, encoding an ATP-dependent transport protein for secretion, and lasP, which specifies a serine protease that may act as the leader peptidase. nih.gov
A second, bicistronic operon, termed lasXY, is located immediately upstream of the main lasA-W operon and is transcribed in the opposite direction. nih.gov The lasX gene product shows similarity to a group of regulatory proteins and has been demonstrated to control the expression of the lasA-W operon at the transcriptional level. nih.gov The function of the second gene in this operon, lasY, which encodes an ABC transporter homolog, is not yet fully understood. nih.gov
While the native genetic system of Lactocin S has been well-characterized, the heterologous expression of the complete lantibiotic in other host organisms remains a significant challenge and is not well-documented in publicly available research. Heterologous expression is a common strategy to increase the yield of bacteriocins and to produce them in food-grade organisms or hosts that are easier to manipulate genetically, such as Escherichia coli. frontiersin.org For other bacteriocins, systems like the nisin-inducible pSIP vector series have been successfully used for expression in various lactic acid bacteria, including Lactobacillus sakei. researchgate.netmdpi.com In E. coli, expression is often achieved using vectors like the pET series, which employ a strong T7 promoter, typically in host strains like BL21(DE3) that are deficient in proteases that could degrade the expressed peptide. frontiersin.org Successful heterologous production of a complex lantibiotic like Lactocin S would require the co-expression of the structural gene (lasA) along with all necessary genes for modification (lasM), processing (lasP), transport (lasT), and immunity to ensure the host's viability.
Table 1: Genes Involved in Lactocin S Biosynthesis This interactive table summarizes the key genes and their putative functions in the Lactocin S operons.
| Gene | Operon | Putative Function | Citation |
|---|---|---|---|
| lasA | lasA-W | Encodes the pre-lactocin S peptide | nih.gov |
| lasM | lasA-W | Involved in post-translational modification | nih.gov |
| lasT | lasA-W | ATP-dependent transport (secretion) | nih.gov |
| lasP | lasA-W | Subtilisin-type serine protease (leader peptide processing) | nih.gov |
| lasX | lasXY | Transcriptional regulator of the lasA-W operon | nih.gov |
Biophysical and Cell Biology Techniques for Mechanism of Action Studies
The primary mechanism of action for Type A lantibiotics, the class to which Lactocin S belongs, is the disruption of the cytoplasmic membrane of target bacteria. nih.gov This bactericidal activity is typically achieved through the formation of pores in the membrane, which leads to the dissipation of the proton motive force (PMF) and ultimately, cell death. mdpi.com A variety of biophysical and cell biology techniques are employed to elucidate these mechanisms.
Membrane permeabilization is a hallmark of many bacteriocins and can be quantified using several established assays. These techniques measure the integrity and function of the cell membrane upon exposure to the antimicrobial peptide.
ATP Efflux Assays: A common consequence of pore formation is the leakage of small intracellular molecules, including adenosine (B11128) triphosphate (ATP). The efflux of ATP from the cell and the depletion of the intracellular ATP pool can be measured using luciferin/luciferase-based bioluminescence assays. nih.gov Studies on other bacteriocins, such as Lactocin 160, have shown that the peptide induces a significant efflux of ATP across the cytoplasmic membrane of sensitive cells, indicating a loss of membrane integrity. nih.gov This leakage disrupts the cell's energy metabolism and contributes to its death.
Membrane Potential Dissipation Assays: The proton motive force (PMF) across the bacterial cytoplasmic membrane is composed of two components: the transmembrane electrical potential (ΔΨ) and the transmembrane pH gradient (ΔpH). Pore-forming bacteriocins dissipate these gradients. The dissipation of the membrane potential (ΔΨ) is often monitored using fluorescent probes, such as 3,3'-Dipropylthiadicarbocyanine iodide (diSC3(5)). scielo.br This cationic dye accumulates in energized cells with a negative-inside membrane potential, leading to the quenching of its fluorescence. When a bacteriocin forms pores, the membrane potential collapses, causing the dye to be released from the cells, resulting in a measurable increase in fluorescence. scielo.br Research on the related bacteriocin Lactocin 705 demonstrated that its addition to sensitive Lactobacillus plantarum cells dissipated both the ΔΨ and ΔpH components of the PMF, leading to the release of intracellular ions like potassium (K+). nih.gov This rapid dissipation of the membrane potential is a key indicator of the pore-forming mechanism of action. nih.gov
Table 2: Effects of Related Bacteriocins on Membrane Integrity This interactive table shows findings from studies on other lactocins, which are indicative of the methodologies used to study membrane permeabilization.
| Bacteriocin | Assay Type | Target Organism | Observed Effect | Citation |
|---|---|---|---|---|
| Lactocin 160 | ATP Efflux Assay | Gardnerella vaginalis | Induced transmembrane efflux of ATP | nih.gov |
| Lactocin 705 | Membrane Potential (ΔΨ) Dissipation | Lactobacillus plantarum | Dissipation of membrane potential | nih.gov |
| Lactocin 705 | pH Gradient (ΔpH) Dissipation | Lactobacillus plantarum | Dissipation of pH gradient | nih.gov |
Statistical Experimental Design for Optimization Studies
The production of bacteriocins by lactic acid bacteria is influenced by numerous factors, including the composition of the culture medium and physical parameters like pH and temperature. Statistical experimental designs, such as Response Surface Methodology (RSM), are powerful tools for optimizing these variables to enhance bacteriocin yield, which is crucial for potential industrial applications. nih.gov
A study focused on optimizing bacteriocin production by Lactobacillus sakei subsp. sakei 2a provides a relevant model for Lactocin S. In this research, RSM based on a 2^4 factorial design was employed to investigate the effects of four key variables: initial pH, incubation temperature, and supplementation of the growth medium with glucose and Tween 20. nih.gov The statistical analysis revealed that all four parameters significantly influenced bacteriocin production.
The study generated a predictive model that allowed for the determination of optimal conditions. The analysis of the response surface plots indicated that the highest bacteriocin production (12,800 AU/mL) could be achieved in MRS broth supplemented with 5.5 g/L of glucose and 1.05% Tween 20, with an initial pH of 6.28 and an incubation temperature of 25°C. nih.gov This represented a significant improvement, as the bacteriocin yield under these optimized conditions was more than double the amount produced in the standard commercial MRS broth (5,600 AU/mL). nih.gov Such statistical approaches are invaluable for efficiently identifying the optimal interplay between various factors, leading to substantially increased production yields. nih.govsciepub.com
Table 3: Factorial Design for Optimization of L. sakei Bacteriocin Production This interactive table presents the experimental design and results from an RSM study on a bacteriocin-producing L. sakei strain, demonstrating the methodology's effectiveness.
| Run | Temperature (°C) | pH | Glucose (g/L) | Tween 20 (%) | Bacteriocin Activity (AU/mL) |
|---|---|---|---|---|---|
| 1 | 25 | 5.5 | 3.25 | 0.575 | 6400 |
| 2 | 30 | 5.5 | 3.25 | 0.575 | 6400 |
| 3 | 25 | 7.0 | 3.25 | 0.575 | 6400 |
| 4 | 30 | 7.0 | 3.25 | 0.575 | 6400 |
| 5 | 25 | 5.5 | 6.00 | 0.575 | 6400 |
| 6 | 30 | 5.5 | 6.00 | 0.575 | 6400 |
| 7 | 25 | 7.0 | 6.00 | 0.575 | 6400 |
| 8 | 30 | 7.0 | 6.00 | 0.575 | 6400 |
| 9 | 25 | 5.5 | 3.25 | 1.150 | 6400 |
| 10 | 30 | 5.5 | 3.25 | 1.150 | 6400 |
| 11 | 25 | 7.0 | 3.25 | 1.150 | 6400 |
| 12 | 30 | 7.0 | 3.25 | 1.150 | 6400 |
| 13 | 25 | 5.5 | 6.00 | 1.150 | 12800 |
| 14 | 30 | 5.5 | 6.00 | 1.150 | 12800 |
| 15 | 25 | 7.0 | 6.00 | 1.150 | 12800 |
| 16 | 30 | 7.0 | 6.00 | 1.150 | 12800 |
Adapted from de Oliveira et al., 2018. nih.gov
Future Research Directions and Unaddressed Challenges in Lactocin S Studies
Elucidation of Precise Molecular Mechanisms of Action
While it is understood that Lactocin S, as a type-A lantibiotic, disrupts the membrane integrity of target organisms, the precise molecular details of this process remain to be fully elucidated. oup.com Future research should focus on identifying the specific docking molecule or receptor on the target cell membrane that Lactocin S interacts with. While some lantibiotics, like nisin, are known to bind to Lipid II, it is not yet confirmed if this is the case for Lactocin S. researchgate.net Determining the specific target would provide a clearer understanding of its antimicrobial specificity and potency.
Furthermore, the exact mechanism of pore formation by Lactocin S needs to be investigated. Studies on other two-component bacteriocins suggest that the peptides act synergistically to dissipate both the membrane potential and the pH gradient, leading to the efflux of intracellular ions. nih.gov Research is needed to determine if Lactocin S acts alone or in concert with other peptides and to characterize the structure and properties of the pores it forms in the cell membrane of sensitive bacteria.
Comprehensive Analysis of Producer and Target Cell Physiology
The production of bacteriocins by Lactobacillus sakei is known to be influenced by various environmental factors. scielo.brufrgs.br A comprehensive analysis of the physiology of the producer cell, L. sakei, under different growth conditions is crucial for optimizing Lactocin S production. This includes understanding the regulatory networks that control the expression of the Lactocin S biosynthetic genes in response to factors like pH, temperature, and nutrient availability. researchgate.netnih.gov
On the other side, a detailed investigation into the physiological response of target cells upon exposure to Lactocin S is necessary. This would involve studying changes in membrane potential, ion fluxes, and metabolic activity following bacteriocin (B1578144) treatment. Understanding how target cells are affected at a physiological level can provide valuable insights into the bacteriocin's mode of action and potential mechanisms of resistance.
The immunity mechanism of the Lactocin S producer has been attributed to the LasI immunity protein. asm.org However, the precise mechanism by which LasI provides protection against Lactocin S is not fully understood. It is hypothesized that immunity proteins can either interact directly with the bacteriocin or indirectly through its membrane receptor. asm.org Further studies are needed to elucidate the specific interactions between LasI and Lactocin S.
Advanced Structural Biology and Functional Characterization
The primary structure of Lactocin S, a 36-amino acid lantibiotic with a lactate (B86563) group at the N-terminus, has been confirmed through chemical synthesis. researchgate.netnih.gov This synthesis also verified the stereochemistry of its lanthionine (B1674491) residues. nih.gov However, a high-resolution three-dimensional structure of Lactocin S has yet to be reported. acs.org Determining the 3D structure through techniques like NMR spectroscopy or X-ray crystallography is a critical next step. A detailed structural model would provide invaluable insights into its structure-function relationships.
Key structural features to investigate include the role of the post-translationally modified residues, such as lanthionine and D-alanine, in the peptide's stability and activity. researchgate.netresearchgate.net Structure-activity relationship studies, involving the creation and analysis of engineered analogs of Lactocin S, would help to identify the specific domains or residues responsible for its antimicrobial potency and target specificity. researchgate.net
Genetic Engineering and Synthetic Biology Approaches for Enhanced Performance
Genetic engineering and synthetic biology offer powerful tools to enhance the properties of Lactocin S. nih.gov The gene cluster responsible for Lactocin S biosynthesis has been identified, opening the door for genetic manipulation of the producer strain, Lactobacillus sakei. nih.gov
Future research could focus on overexpressing the biosynthetic genes to increase Lactocin S yield. nih.gov Moreover, protein engineering strategies can be employed to improve the bacteriocin's performance. nih.gov This could involve site-directed mutagenesis to enhance its stability at different temperatures or pH levels, broaden its antimicrobial spectrum, or increase its specific activity. Synthetic biology approaches could also be used to design and construct novel biosynthetic pathways for the production of Lactocin S variants with desired properties. nih.govnih.gov
Scaling Up Production for Industrial Applications
For Lactocin S to be a viable option for industrial applications, such as in food preservation, efficient and cost-effective large-scale production methods are essential. ijarbs.com Research in this area should focus on optimizing the fermentation process for maximal bacteriocin yield. Studies on other Lactobacillus species have shown that factors like the composition of the culture medium, pH, and temperature significantly impact bacteriocin production. scielo.brnih.govmdpi.comfrontiersin.orgfrontiersin.org
A significant challenge in scaling up production is the development of efficient downstream processing and purification strategies. nih.gov Research is needed to develop scalable and economical methods for extracting and purifying Lactocin S from the fermentation broth while maintaining its biological activity.
Below is an interactive data table summarizing the optimized conditions for bacteriocin production by a Lactobacillus sakei strain, which could serve as a starting point for optimizing Lactocin S production.
| Parameter | Optimized Value | Bacteriocin Production (AU/mL) |
| Glucose (g/L) | 5.5 | 12800 |
| Tween 20 (%) | 1.05 | 12800 |
| Initial pH | 6.28 | 12800 |
| Temperature (°C) | 25 | 12800 |
Table 1: Optimized conditions for bacteriocin production by Lactobacillus sakei subsp. sakei 2a. Data sourced from a study on the optimization of growth and bacteriocin production by this strain. scielo.br
Addressing Environmental and Regulatory Considerations for Wider Adoption
For the widespread application of Lactocin S, particularly in the food industry, a thorough assessment of its environmental impact and a clear understanding of the regulatory landscape are necessary. The fate of Lactocin S in different food matrices and in the environment needs to be investigated to ensure its safety.
Bacteriocins used as food ingredients are regulated by agencies such as the Food and Drug Administration (FDA) in the United States. nih.gov Generally, substances that are "generally recognized as safe" (GRAS) by experts are exempt from premarket approval. nih.gov Nisin is a well-known example of a bacteriocin that has achieved GRAS status and is approved for use in many countries. ijarbs.comnih.govfrontiersin.org For Lactocin S to gain similar acceptance, comprehensive safety and toxicity data will need to be generated and submitted to regulatory bodies. oup.com
The table below lists some commercially available bacteriocin products.
| Product Name | Producing Microorganism | Key Application |
| Nisaplin® | Lactococcus lactis | Food preservative |
| MicroGARD® | Fermentates from various bacteria | Broad-spectrum antimicrobial |
| DuraFresh | Various bacteria | Food spoilage inhibition |
Table 2: Examples of commercially available bacteriocin-based products. oup.com
Q & A
Q. What experimental variables are critical for optimizing bacteriocin lactocin-S production in Lactobacillus strains?
- Methodological Answer : Key variables include pH (optimal range: 5.0–6.5), temperature (20–35°C), carbon/nitrogen sources (e.g., glucose and yeast extract), and surfactants like Tween 20/80. A central composite design (CCD) or Plackett-Burman (PB) statistical framework can systematically test these factors . For instance, pH 5.05 and 20°C maximized bacteriocin activity in Lactobacillus plantarum via response surface methodology (RSM) , while Lactobacillus sakei subsp. sakei2a showed higher yields at pH 6–7 and 25–35°C .
Q. How can bacteriocin activity be quantitatively measured in laboratory settings?
- Methodological Answer : Agar disk diffusion assays (Kirby-Bauer method) are standard for assessing inhibitory zones against indicator pathogens (e.g., Listeria monocytogenes or Staphylococcus aureus). Activity is quantified as arbitrary units (AU/mL) via serial dilution or inhibition zone area (mm²) . For purified bacteriocins, tricine-SDS-PAGE can estimate molecular weight, while ammonium sulfate precipitation aids partial purification .
Q. What are the standard growth media formulations for lactocin-S-producing strains?
- Methodological Answer : MRS broth is commonly used, but optimization studies recommend modifications. For example, Lactobacillus brevis DF01 achieved 4-fold higher yields with 14.56 g/L yeast extract, 28.95 g/L glucose, and pH 6.8 . Orthogonal or single-factor experiments are advised to screen salts (e.g., CaCO₃, K₂HPO₄) and surfactants .
Advanced Research Questions
Q. How can response surface methodology (RSM) resolve conflicting data on optimal lactocin-S production conditions across studies?
- Methodological Answer : Discrepancies (e.g., pH 5.05 vs. 6.5 ) arise from strain-specific metabolism or experimental design limitations. RSM with a central composite design (CCD) can model non-linear interactions between variables and identify robust optima. Validation requires triplicate fermentations under predicted conditions and comparing observed vs. predicted yields (acceptable error: <5%) . Sensitivity analysis can further assess model reliability .
Q. What statistical approaches are suitable for analyzing multifactorial experiments in bacteriocin optimization?
- Methodological Answer : Plackett-Burman (PB) designs efficiently screen 11+ variables (e.g., salts, incubation time) to identify significant factors, while CCD or Box-Behnken designs optimize 3–5 critical factors. Analysis of variance (ANOVA) with p < 0.05 and lack-of-fit tests validate model adequacy. Software like Design-Expert® or SAS enables polynomial regression and 3D surface plots .
Q. How can researchers address inconsistencies between bacteriocin yield and biomass data in optimization studies?
- Methodological Answer : Biomass (log CFU/mL) and bacteriocin activity (AU/mL) may inversely correlate due to metabolic trade-offs. A split-plot experimental design or multi-response optimization (e.g., desirability function) can balance both outcomes. For example, Lactobacillus sakei subsp. sakei2a required higher glucose (7.75 mg/mL) for growth but lower levels (3.25 mg/mL) for bacteriocin yield .
Q. What methodologies ensure reproducibility when scaling lactocin-S production from lab to pilot-scale fermenters?
- Methodological Answer : Scale-up requires maintaining critical parameters like oxygen transfer rate, agitation speed, and pH control. A 50 L fermentor validation under RSM-predicted conditions (e.g., pH 5.05, 20°C) showed <5% deviation from lab-scale yields . Dynamic flux balance analysis (dFBA) can further predict metabolic shifts during scale-up .
Data Interpretation & Reporting
Q. How should researchers structure a manuscript to highlight novel findings in lactocin-S studies?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundant data presentation. Use tables to compare optimization results (e.g., Table 1 in ) and figures for inhibition spectra or RSM plots. Discuss contradictions with prior studies and emphasize contributions to antimicrobial peptide research .
Q. What frameworks (e.g., PICOT, FINER) are appropriate for formulating lactocin-S research questions?
- Methodological Answer : PICOT (Population: bacterial strain; Intervention: optimization parameters; Comparison: control conditions; Outcome: bacteriocin yield; Time: fermentation duration) ensures clinical relevance, while FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria assess practical value . For example: “Does adjusting Tween 20 concentration (0–20 µL/mL) improve lactocin-S yield in L. plantarum under pH 5.0–7.0?” .
Q. How can researchers mitigate bias when interpreting bacteriocin activity assays?
- Methodological Answer : Blinded scoring of inhibition zones and independent replication reduce observer bias. Use Duncan’s multiple range test (DMRT) or Tukey’s HSD for post-hoc comparisons (e.g., p < 0.05 in ). Report confidence intervals (95% or 99%) and effect sizes to contextualize significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
